Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate
Description
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazine core. Key structural elements include:
- A 2-methyl group on the thiazole ring.
- A 7-phenyl substituent on the pyridazine moiety.
- An ethyl thioacetate side chain attached via a sulfur atom at position 4 of the thiazolo[4,5-d]pyridazine system.
Properties
IUPAC Name |
ethyl 2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-21-12(20)9-22-16-14-15(23-10(2)17-14)13(18-19-16)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZLCAXQLZGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylthiazole with a suitable pyridazine derivative, followed by the introduction of the phenyl group through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Applications
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar thiazole and pyridazine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related thiazolo-pyridazine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of thiazole derivatives on MDA-MB-468 breast cancer cells. The findings revealed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Applications
The compound's structure suggests potential antimicrobial properties, particularly against resistant bacterial strains. Thiazole derivatives have been shown to possess broad-spectrum antibacterial activity, making them candidates for further research.
Case Study: Antibacterial Efficacy
A comparative study on thiazole derivatives indicated that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like gentamicin and ampicillin, highlighting the compound's potential as a new antimicrobial agent .
Insights from Related Research
Research into triazole and thiazole derivatives has indicated their ability to inhibit viral replication through various mechanisms. For instance, some derivatives have been reported to disrupt viral protein synthesis or interfere with viral entry into host cells . These findings suggest that this compound may warrant investigation for antiviral applications.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Heterocycles
The compound is compared to three analogs from the literature (Table 1):
Table 1: Structural Comparison of Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate and Analogs
Key Observations:
Core Heterocycle Differences :
- The target compound features a thiazolo[4,5-d]pyridazine core, whereas compounds 19 and 20 (from ) are based on thiazolo[4,5-d]pyrimidine . Compound 1 () uses a simpler pyrimidine scaffold . The pyridazine core (target) has two adjacent nitrogen atoms, which may enhance electron-deficient character compared to pyrimidine derivatives.
Substituent Variations: The 7-phenyl group is shared between the target compound and compound 19/20, but the latter includes additional chromenone or thieno-pyrimidine moieties, which could influence solubility and π-π stacking interactions . Compound 1 substitutes the fused thiazole system with a thietan-3-yloxy group, introducing a strained three-membered sulfur ring that may alter conformational flexibility .
Compound 1 utilized a nucleophilic substitution reaction with 2-chloromethylthiirane, highlighting divergent strategies for sulfur-containing side chains .
Physicochemical and Functional Implications
- Lipophilicity: The ethyl thioacetate group in the target compound and compound 1 likely increases lipophilicity compared to compounds 19/20, which possess polar chromenone or hydroxy groups .
- Steric Hindrance : The 2-methyl group in the target compound and compound 1 could impose steric constraints, influencing binding interactions in biological systems.
Biological Activity
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a regioselective Diels–Alder reaction involving tetrazines and alkynyl sulfides, leading to the formation of the pyridazine ring fused with a thiazole structure. The unique structural features of this compound contribute to its biological activity, particularly its ability to interact with various molecular targets in biological systems.
Biological Activity Overview
This compound has shown promising results in several areas:
-
Anticancer Activity :
- In vitro studies have indicated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were screened against 60 human tumor cell lines by the U.S. National Cancer Institute, revealing notable antitumor properties .
- Specific studies demonstrated that these compounds can induce apoptosis in cancer cells, such as MDA-MB-468 breast cancer cells, by activating critical signaling pathways .
- Antimicrobial Properties :
-
Mechanism of Action :
- The biological activity is believed to stem from the compound's ability to inhibit specific enzymes and interact with cellular pathways. For example, it may inhibit DNA gyrase and topoisomerase IV in bacteria, leading to cell death . The presence of a thiazole moiety is crucial for this enzymatic inhibition.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitumor Screening : A study involving thiazolo[4,5-d]pyridazine derivatives revealed significant cytotoxicity against multiple cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
- Enzymatic Inhibition : Compounds related to this compound were noted for their ability to inhibit bacterial topoisomerases selectively without affecting human isoforms, suggesting a potential therapeutic window for antimicrobial applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, nucleophilic substitution, and esterification. For example, thiazolo[4,5-d]pyridazine intermediates are prepared using NaOH in ethanol under reflux (e.g., 2 hours at 80°C) followed by coupling with ethyl bromoacetate in absolute ethanol (4 hours reflux) to introduce the thioacetate moiety . Optimization of temperature and solvent (e.g., ethanol vs. DMF) is critical for minimizing side products.
Q. How can the purity and structural integrity of this compound be verified experimentally?
- Methodology : Use a combination of analytical techniques:
- Melting Point (mp) : Compare observed mp (e.g., 139.5–140°C for analogous thiazole derivatives) with literature values .
- Elemental Analysis : Confirm elemental composition (e.g., %C, %H, %N) with calculated values from molecular formulas .
- Spectroscopy : NMR (¹H/¹³C) for functional group verification (e.g., ester carbonyl at ~170 ppm), and mass spectrometry for molecular ion confirmation .
Q. What are the key challenges in isolating intermediates during synthesis?
- Methodology : Intermediates like thiazolyl-pyrazolines often require precise pH control during aqueous workup. For example, sodium bicarbonate washes (10% NaHCO₃) effectively remove acidic impurities after esterification steps . TLC monitoring (e.g., silica gel, hexane/ethyl acetate) helps track reaction progress and isolate pure fractions .
Advanced Research Questions
Q. How do reaction kinetics vary between conventional reflux and microwave-assisted synthesis for analogous thiazolo-pyridazine derivatives?
- Methodology : Compare reaction times and yields under microwave irradiation (e.g., 30 minutes at 100°C) vs. conventional reflux (5 hours at 85°C). Microwave methods often enhance selectivity for thiazolo[4,5-d]pyridazine cores by reducing thermal decomposition . Kinetic studies via HPLC can quantify intermediate decay rates.
Q. What mechanistic insights explain the regioselectivity of thioacetate incorporation in this compound?
- Methodology : Density functional theory (DFT) calculations can model electron density distributions at reactive sites (e.g., sulfur nucleophilicity at the 4-position of thiazolo[4,5-d]pyridazine). Experimental validation involves synthesizing regioisomers and comparing stability via thermal gravimetric analysis (TGA) .
Q. How can contradictory yield data from similar synthetic routes be resolved?
- Case Study : A reported 88% yield for ethyl 2-(3-bromophenyl)acetate synthesis vs. lower yields (e.g., 60–70%) in analogous protocols may stem from trace moisture in solvents or inconsistent cooling rates. Systematic DOE (Design of Experiments) testing variables like solvent purity, temperature gradients, and stirring speed can identify critical factors.
Q. What molecular targets or pathways are hypothesized for bioactivity based on structural analogs?
- Methodology : Structural analogs (e.g., thiazole-methylthio benzamides) show activity against cancer and viral targets via kinase inhibition or protein-protein interaction disruption . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or SARS-CoV-2 main protease, guiding in vitro assays (e.g., IC₅₀ determination) .
Q. How does the electronic nature of substituents influence the stability of the thiazolo[4,5-d]pyridazine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
